molecular formula C11H17N3O2 B15312640 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid

Cat. No.: B15312640
M. Wt: 223.27 g/mol
InChI Key: QEAVKKKMHPLUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanoic acid is a chiral butanoic acid derivative designed for pharmaceutical research and development. This compound features a molecular structure integrating a cyclopropylamine group and a 2-methylimidazole moiety, making it a valuable intermediate in the synthesis of novel bioactive molecules. Its structural framework is closely related to compounds investigated as key intermediates for histamine H3 receptor ligands, which are a significant target in neuropharmacology . The primary research applications of this compound include its use as a building block in medicinal chemistry for the exploration of new central nervous system (CNS) agents. The presence of the 2-methyl-1H-imidazole group is a critical pharmacophore found in many receptor-binding molecules, while the cyclopropylamino and butanoic acid segments provide opportunities for further chemical modification to optimize drug-like properties . Researchers can utilize this compound to develop potential therapeutics targeting G-protein-coupled receptors (GPCRs). This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided with high purity (typically ≥95% by HPLC) and should be stored sealed in a dry environment at 2-8°C. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-(cyclopropylamino)-4-(2-methylimidazol-1-yl)butanoic acid

InChI

InChI=1S/C11H17N3O2/c1-8-12-5-7-14(8)6-4-10(11(15)16)13-9-2-3-9/h5,7,9-10,13H,2-4,6H2,1H3,(H,15,16)

InChI Key

QEAVKKKMHPLUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC(C(=O)O)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the cyclopropylamino group can engage in hydrophobic interactions .

Comparison with Similar Compounds

Structural Analog 1: 2-(Cyclopropylamino)-4-(1H-imidazol-1-yl)butanoic Acid (CAS 1342840-00-9)

This analog lacks the 2-methyl group on the imidazole ring (Figure 1). The absence of the methyl substituent reduces steric hindrance, which could increase reactivity but decrease metabolic stability. This compound is listed as a pharmaceutical intermediate by Hairui Chem, suggesting applications in synthesizing bioactive molecules .

Structural Analog 2: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3)

Reported by Yuan and Zhu (2020), this derivative replaces the imidazole with a benzoimidazole core, incorporating a benzyl(2-hydroxyethyl)amino group at the 5-position . The hydroxyethyl group introduces hydrogen-bonding capacity, which may influence target affinity. Synthesis involves hydrolysis under basic conditions (NaOH) followed by pH adjustment with acetic acid, indicating carboxylate formation and pH-dependent solubility .

Comparative Analysis Table

Feature Target Compound Analog 1 (CAS 1342840-00-9) Analog 2 (Compound 3)
Core Structure Imidazole (2-methyl) Imidazole (unsubstituted) Benzoimidazole
Amino Substituent Cyclopropylamino Cyclopropylamino Benzyl(2-hydroxyethyl)amino
Key Functional Groups Butanoic acid, 2-Me-imidazole Butanoic acid, imidazole Butanoic acid, hydroxyethyl, benzyl
Lipophilicity Moderate (methyl enhances hydrophobicity) Lower (no methyl) Higher (benzyl, benzoimidazole)
Synthetic Route Not specified in sources Not detailed NaOH hydrolysis, pH adjustment
Potential Applications Drug intermediate (rigid, stable scaffold) Pharmaceutical intermediate Bioactive molecule (enhanced binding)

Research Findings and Implications

  • Metabolic Stability : The 2-methyl group in the target compound likely confers resistance to oxidative metabolism compared to Analog 1, as methyl groups often block cytochrome P450-mediated degradation .
  • Solubility : Analog 2’s benzoimidazole and benzyl groups may reduce aqueous solubility, necessitating formulation adjustments for bioavailability. In contrast, the target compound’s balance of methyl and cyclopropyl groups could optimize solubility for oral administration.

Q & A

Q. What are the key synthetic routes for 2-(cyclopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanoic acid, and how do reaction conditions influence yield?

The compound is synthesized via two primary steps: (1) formation of the imidazole ring and (2) introduction of the cyclopropylamino group onto a butanoic acid derivative. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., transition metals for cyclopropane ring formation) critically affect yield. For instance, green chemistry principles (e.g., aqueous solvents) and continuous flow reactors are recommended to enhance efficiency and reduce side reactions .

Q. How is the compound structurally characterized to confirm its identity and purity?

Characterization involves:

  • NMR spectroscopy : To verify the presence of the cyclopropylamino group (δ ~1.0–1.5 ppm for cyclopropane protons) and imidazole ring protons (δ ~7.0–7.5 ppm).
  • Mass spectrometry (MS) : Molecular ion peak at m/z 223.27 confirms the molecular weight.
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~3100 cm⁻¹ (N-H stretch).
  • X-ray crystallography : Resolves spatial arrangement of the imidazole and cyclopropane moieties (if crystalline) .

Q. What in vitro assays are typically used to assess its biological activity?

Common assays include:

  • Enzyme inhibition studies : Testing interactions with targets like kinases or proteases using fluorescence-based or radiometric assays.
  • Receptor binding assays : Competitive displacement studies with labeled ligands (e.g., radioligands for GPCRs).
  • Cell viability assays : Evaluation of cytotoxicity in cancer or normal cell lines (e.g., MTT assay). The imidazole ring’s hydrogen-bonding capacity and cyclopropyl group’s hydrophobicity are hypothesized to drive target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from differences in:

  • Assay conditions (e.g., pH, ionic strength, co-solvents).
  • Compound purity : Impurities (e.g., unreacted precursors) can skew results; HPLC or LC-MS validation is essential .
  • Biological models : Cell line specificity or genetic variations. Systematic replication under standardized protocols and meta-analysis of raw data are recommended to identify confounding variables .

Q. What computational strategies are effective for predicting its molecular targets?

  • Molecular docking : Using the compound’s SMILES string (CC1=NC=CN1CCC(C(=O)O)NC2CC2) to model interactions with protein active sites (e.g., enzymes with imidazole-coordinating metal ions).
  • QSAR modeling : Correlating structural features (e.g., cyclopropane ring strain, logP) with activity data to prioritize derivatives.
  • Machine learning : Training models on databases like ChEMBL to predict off-target effects .

Q. What experimental strategies improve regioselective functionalization of the imidazole ring?

  • Protecting groups : Temporarily block the carboxylic acid or cyclopropylamino group during reactions.
  • Metal-mediated catalysis : Use palladium or copper catalysts for cross-coupling at the imidazole C-2 or C-4 positions.
  • pH control : Adjust reaction medium to favor nucleophilic attack at specific sites .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized?

  • Prodrug design : Esterification of the carboxylic acid group to enhance membrane permeability.
  • Salt formation : Hydrochloride salts improve aqueous solubility.
  • Co-crystallization : With cyclodextrins or surfactants to stabilize the compound in physiological environments .

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